molecular formula C8H9N3 B1629659 1H-Indole-4,6-diamine CAS No. 885518-11-6

1H-Indole-4,6-diamine

Cat. No.: B1629659
CAS No.: 885518-11-6
M. Wt: 147.18 g/mol
InChI Key: KJTGAVNOTINMKB-UHFFFAOYSA-N
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Description

1H-Indole-4,6-diamine is a derivative of indole, a significant heterocyclic compound widely recognized for its presence in various natural products and pharmaceuticals. Indole derivatives, including this compound, are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-4,6-diamine typically involves the functionalization of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . Another approach includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .

Industrial Production Methods: Industrial production of this compound often employs multi-step synthetic routes that ensure high yield and purity. These methods may involve the use of advanced catalysts and optimized reaction conditions to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione, while substitution reactions can produce various halogenated or nitrated indole derivatives .

Comparison with Similar Compounds

Uniqueness: 1H-Indole-4,6-diamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1H-indole-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTGAVNOTINMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646088
Record name 1H-Indole-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-11-6
Record name 1H-Indole-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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